molecular formula C6H13NO2 B2949987 3-[(propan-2-yl)amino]propanoic acid CAS No. 16217-35-9; 53940-83-3

3-[(propan-2-yl)amino]propanoic acid

Cat. No.: B2949987
CAS No.: 16217-35-9; 53940-83-3
M. Wt: 131.175
InChI Key: AKSSCYRRVNHNDF-UHFFFAOYSA-N
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Description

3-[(Propan-2-yl)amino]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to the second carbon of a propanoic acid chain, with an isopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(propan-2-yl)amino]propanoic acid typically involves the reaction of isopropylamine with acrylonitrile, followed by hydrolysis. The reaction conditions often include:

    Step 1: Reaction of isopropylamine with acrylonitrile in the presence of a catalyst such as sodium or potassium hydroxide.

    Step 2: Hydrolysis of the resulting nitrile to yield the desired amino acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-[(Propan-2-yl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

3-[(Propan-2-yl)amino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[(propan-2-yl)amino]propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes and receptors that recognize the amino acid structure.

    Pathways Involved: Metabolic pathways such as the citric acid cycle and amino acid biosynthesis.

Comparison with Similar Compounds

    Propionic Acid: A simple carboxylic acid with similar structural features.

    Amino Acids: Other amino acids such as alanine and valine share structural similarities.

Comparison:

    Uniqueness: 3-[(Propan-2-yl)amino]propanoic acid is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties.

    Structural Differences: Compared to other amino acids, the isopropyl group provides steric hindrance and affects the compound’s reactivity and interactions.

Properties

CAS No.

16217-35-9; 53940-83-3

Molecular Formula

C6H13NO2

Molecular Weight

131.175

IUPAC Name

3-(propan-2-ylamino)propanoic acid

InChI

InChI=1S/C6H13NO2/c1-5(2)7-4-3-6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9)

InChI Key

AKSSCYRRVNHNDF-UHFFFAOYSA-N

SMILES

CC(C)NCCC(=O)O

solubility

not available

Origin of Product

United States

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